molecular formula C13H18O2 B7906553 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone

1-(2,6-Dimethyl-4-propoxyphenyl)ethanone

Cat. No.: B7906553
M. Wt: 206.28 g/mol
InChI Key: NHWDECWOIIGJLF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethyl-4-propoxyphenyl)ethanone is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28082 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two methyl groups and a propoxy group, along with an ethanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethyl-4-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Dimethyl-4-propoxyphenyl)ethanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethanone group can form hydrogen bonds or undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents provides a balance of hydrophobic and hydrophilic properties, making it suitable for diverse research and industrial uses .

Properties

IUPAC Name

1-(2,6-dimethyl-4-propoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-6-15-12-7-9(2)13(11(4)14)10(3)8-12/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWDECWOIIGJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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